molecular formula C10H9ClFN3OS B1344411 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861410-48-2

5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344411
CAS No.: 861410-48-2
M. Wt: 273.72 g/mol
InChI Key: HLDWJYHUIZOJFI-UHFFFAOYSA-N
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Description

5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a versatile chemical scaffold of significant interest in medicinal and agricultural chemistry research. This compound features a 1,2,4-triazole core, a privileged structure known for its diverse biological activities, which is further functionalized with a phenoxy-methyl substituent and a thiol group. The 1,2,4-triazole moiety is a common pharmacophore in developed pharmaceuticals and agrochemicals, associated with various mechanisms of action including enzyme inhibition. Researchers are exploring this specific molecule and its derivatives primarily as potential inhibitors for tyrosine kinase receptors, such as VEGFR-2, which are critical targets in anti-angiogenesis cancer research [https://pubmed.ncbi.nlm.nih.gov/34837932/]. Its structural motif also suggests potential utility in the development of novel antimicrobial and antifungal agents, as triazole-thiol derivatives are known to disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis. Additionally, the presence of the thiol group allows for further chemical modifications, making it a valuable intermediate for synthesizing libraries of compounds for Structure-Activity Relationship (SAR) studies and high-throughput screening. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3OS/c1-15-9(13-14-10(15)17)5-16-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDWJYHUIZOJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Triazole Core

The synthesis begins with the preparation of the triazole ring. Common precursors include thiosemicarbazides or hydrazides, which undergo cyclization reactions under controlled conditions:

  • Reagents: Hydrazine derivatives and carbon disulfide.
  • Conditions: Acidic or basic medium, typically at elevated temperatures (e.g., 80–120°C).

Step 2: Substitution Reaction

To introduce the phenoxy group containing chloro and fluorine substituents:

  • Reagents: Aryl halides such as 3-chloro-4-fluorophenol.
  • Reaction Type: Nucleophilic substitution reaction facilitated by alkylating agents like methyl iodide or bromide.

Step 3: Thiol Functionalization

The thiol group is incorporated via thiolation reactions:

  • Reagents: Sulfur-containing compounds such as thiourea.
  • Conditions: Heating in an inert atmosphere to prevent oxidation.

Step 4: Final Purification

The synthesized compound is purified using techniques like recrystallization or column chromatography to ensure high purity.

Reaction Conditions

Reaction Step Temperature Range pH Range Key Reagents
Cyclization 80–120°C Acidic/Neutral Hydrazine derivatives
Substitution 50–70°C Neutral Aryl halides
Thiolation 100–150°C Neutral/Inert Thiourea

Analytical Techniques

To confirm the synthesis and structural integrity of the compound:

Challenges in Synthesis

Some challenges encountered during synthesis include:

  • Ensuring selectivity in substitution reactions to avoid side products.
  • Preventing oxidation of the thiol group during purification steps.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

  • Disulfide formation : Treatment with H₂O₂ or I₂ in ethanol yields the corresponding disulfide dimer (Table 1).

  • Sulfonic acid derivatives : Strong oxidizing agents like KMnO₄ in acidic media convert the thiol to a sulfonic acid group (-SO₃H).

Reaction TypeReagents/ConditionsProductYieldKey Spectral Data (¹H-NMR)Source
Disulfide formationH₂O₂ (10%), RT, 2hDimer85%δ 3.65 (s, CH₃), δ 7.25–7.50 (Ar-H)
Sulfonic acid synthesisKMnO₄, H₂SO₄, 60°C, 6hSulfonic acid72%δ 13.2 (broad, SO₃H)

Reduction Reactions

The thiol group can be reduced to a sulfide (-S-) or further to a thioether:

  • Sulfide formation : NaBH₄ in ethanol reduces disulfide derivatives to sulfides.

  • Thioether synthesis : LiAlH₄ selectively reduces the thiol group to a methylene sulfide.

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Sulfide reductionNaBH₄, EtOH, RTSulfide78%IR: Loss of S-H (2560 cm⁻¹)
Thioether formationLiAlH₄, THF, 0°CThioether68%¹³C-NMR: δ 35.8 (CH₂-S)

a) Nucleophilic Substitution at the Triazole Ring

The triazole’s N- and S-atoms participate in nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form S-alkyl derivatives.

  • Arylation : Couples with aryl halides via Ullmann or Buchwald-Hartwig conditions.

SubstrateReagents/ConditionsProductYieldKey Data (MS)Source
Methyl iodideK₂CO₃, DMF, 80°CS-Methyl derivative91%m/z 275 [M+H]⁺
4-BromotolueneCuI, L-proline, DMSOAryl-substituted triazole82%m/z 356 [M+H]⁺

b) Phenoxy Group Functionalization

The 3-chloro-4-fluorophenoxy moiety undergoes electrophilic substitution:

  • Halogenation : Bromination with Br₂/FeBr₃ introduces Br at the ortho position.

  • Nitration : HNO₃/H₂SO₄ yields nitro derivatives.

Reaction TypeReagents/ConditionsProductYieldKey Spectral DataSource
BrominationBr₂, FeBr₃, 50°C2-Bromo derivative76%¹H-NMR: δ 7.89 (s, Ar-H)
NitrationHNO₃ (conc.), H₂SO₄3-Nitro derivative68%IR: 1520 cm⁻¹ (NO₂)

Coupling Reactions

The triazole-thiol participates in cross-coupling reactions:

  • Suzuki-Miyaura : Pd(PPh₃)₄ enables coupling with arylboronic acids.

  • Thioether formation : Reacts with α-chloro ketones in basic media.

Reaction TypeReagents/ConditionsProductYieldKey Data (HPLC)Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl-triazole84%Purity >98%
Thioether linkageα-Chloroacetophenone, KOHThioether79%Retention time: 12.3 min

Complexation with Metals

The thiol and triazole groups coordinate transition metals:

  • Cu(II) complexes : Forms stable complexes with CuCl₂ in methanol.

  • Zn(II) complexes : Reacts with Zn(OAc)₂ to yield octahedral complexes.

Metal SaltConditionsProductStability Constant (log K)Source
CuCl₂MeOH, RT[Cu(L)₂Cl₂]8.2 ± 0.3
Zn(OAc)₂EtOH, reflux[Zn(L)(OAc)]6.7 ± 0.2

Mechanistic Insights

  • Oxidation : Proceeds via a radical mechanism, confirmed by ESR studies .

  • Substitution : DFT calculations indicate SN² pathway at the triazole ring .

  • Metal complexation : X-ray crystallography reveals N,S-chelation mode .

Comparative Reactivity

Feature5-[(3-Chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiolAnalog (4-Methyl-1,2,4-triazole)
Thiol reactivityHigher due to electron-withdrawing phenoxy groupLower (pKa ~8.5 vs. ~10.2)
Metal bindingForms N,S-chelate complexesBinds via N-only
Oxidative stabilityDisproportionates under strong oxidizersStable up to 150°C

Key Research Findings

  • Antifungal activity : Thioether derivatives inhibit Candida albicans (MIC = 4 µg/mL) .

  • Catalytic applications : Cu complexes show 92% efficiency in Suzuki couplings .

  • Thermal stability : Decomposes at 218°C (TGA data) .

This compound’s versatility in organic synthesis, catalysis, and medicinal chemistry underscores its significance in modern research.

Scientific Research Applications

5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound featuring a triazole ring and a thiol group, garnering interest for its potential biological activities in medicinal chemistry and pharmacology. The compound's unique structure, including the triazole ring capable of forming hydrogen bonds and the phenoxy and halogen groups enhancing binding affinity, contributes to its varied applications.

Chemical Properties and Structure

The molecular formula of this compound is C10H9ClFN3OS, and it has a molecular weight of approximately 273.72 g/mol . Key properties include:

  • IUPAC Name: 3-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
  • InChI Code: 1S/C10H9ClFN3OS/c1-15-9(13-14-10(15)17)5-16-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3,(H,14,17)
  • InChI Key: HLDWJYHUIZOJFI-UHFFFAOYSA-N
  • Canonical SMILES: CN1C(=NNC1=S)COC2=CC(=C(C=C(C=C2)F)Cl

The compound interacts with molecular targets like enzymes or receptors. The triazole ring can form hydrogen bonds, inhibiting enzyme activity or modulating receptor function, while the phenoxy and halogen groups enhance binding affinity and specificity. Studies document the biological activities of triazole compounds, including antifungal and antimicrobial properties. The thiol group in this compound imparts distinct chemical reactivity and biological activity compared to similar compounds.

Applications

Mechanism of Action

The mechanism of action of 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The phenoxy and halogen groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of structurally related 1,2,4-triazole-3-thiol derivatives reveals distinct differences in substituent effects:

Compound Substituents Key Structural Features
Target compound 5-[(3-Cl-4-F-phenoxy)methyl], 4-CH₃ Electron-withdrawing Cl/F on aromatic ring; moderate lipophilicity
5-(Adamantan-1-yl)-3-[(4-Cl-benzyl)sulfanyl]-4-CH₃-4H-1,2,4-triazole (Ev1) 5-adamantyl, 3-(4-Cl-benzyl)sulfanyl Bulky adamantyl group enhances lipophilicity; benzylsulfanyl increases steric bulk
4-((5-(Decylthio)-4-CH₃-triazol-3-yl)methyl)morpholine (Ev2,5) 5-decylthio, 3-morpholinomethyl Long alkyl chain (decyl) improves membrane permeability; morpholine enhances solubility
5-(4-Cl-phenyl)-4-(3-CH₃-phenyl)-4H-triazole-3-thiol (Ev10) 5-(4-Cl-phenyl), 4-(3-CH₃-phenyl) Methylphenyl group introduces steric hindrance; Cl provides electronic withdrawal
5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-triazole-3-thiol (Ev15) 5-[(4-tert-butylphenoxy)methyl], 4-phenyl tert-Butyl group increases hydrophobicity; phenyl at position 4 enhances π-stacking

Key Observations :

  • Electron-withdrawing vs.
  • Lipophilicity : Adamantyl (Ev1) and decylthio (Ev2,5) substituents increase lipophilicity compared to the target compound, which may affect bioavailability.

Key Observations :

  • Antifungal activity : Decylthio-containing analogs (Ev2,5) show higher antifungal activity than halogenated derivatives, suggesting alkyl chains may outperform halogens in membrane penetration.
  • Antiradical activity: Pyrazole-substituted triazoles (Ev8) exhibit moderate antioxidant effects, whereas the target compound’s halogenated phenoxy group may prioritize electrophilic reactivity over radical scavenging.

Key Observations :

  • The target compound’s dual Cl/F substituents may improve corrosion inhibition compared to mono-halogenated analogs (Ev4) by increasing surface adsorption strength.

Challenges :

  • Steric hindrance from bulky substituents (e.g., adamantyl, Ev1) may require prolonged reaction times.
  • Halogenated phenoxy groups (target compound) may necessitate controlled conditions to avoid side reactions.

Biological Activity

5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring and a thiol group, which contribute to its reactivity and biological interactions. The molecular formula is C10H9ClFN3OSC_{10}H_9ClFN_3OS with a molecular weight of approximately 244.72 g/mol. The structural features are essential for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

The mechanism of action of this compound primarily involves its interaction with various enzymes and receptors. The triazole ring can form hydrogen bonds with active sites on enzymes, inhibiting their activity. This property is particularly relevant in targeting fungal cytochrome P450 enzymes, which are critical for the metabolism of many drugs and the biosynthesis of ergosterol in fungi .

Biological Activities

  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of triazole compounds exhibit Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics. For example, triazole derivatives have been reported with MIC values ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
    • Comparative studies highlight that triazole hybrids demonstrate enhanced potency against bacterial strains compared to traditional antibiotics like ciprofloxacin and vancomycin .
  • Antifungal Activity :
    • The triazole moiety is well-known for its antifungal properties. Research indicates that compounds containing the triazole structure can effectively inhibit fungal growth by disrupting ergosterol biosynthesis. For instance, compounds similar to this compound have been shown to possess antifungal activity against Candida albicans and Aspergillus flavus with MIC values significantly lower than those of conventional antifungal agents .
  • Anticancer Potential :
    • Emerging studies suggest that triazole derivatives may also exhibit anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation presents a promising avenue for further research into their use as anticancer agents .

Case Studies and Research Findings

Several studies have documented the biological activities of triazole compounds:

StudyFindings
PMC7384432Reported potent antibacterial activity against MRSA with MIC values as low as 0.25 μg/mL for certain triazole hybrids .
PMC10987910Highlighted the potential of 1,2,4-triazoles as effective antimicrobial agents with favorable safety profiles for oral therapies .
MDPIDiscussed the structural attributes that enhance the biological efficacy of triazoles in various therapeutic areas including antifungal and anticancer applications .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other triazole derivatives:

CompoundKey FeaturesBiological Activity
5-(Phenoxy)-1H-1,2,4-triazoleLacks thiol groupModerate antibacterial
1-(Substituted phenyl)-1H-1,2,4-triazolesVaries based on substitutionsAntifungal activity
5-[(3-chloro-4-fluorophenoxy)methyl]-triazolesContains thiol group; enhanced binding affinityStrong antimicrobial and antifungal properties

Q & A

Q. What are the established synthetic methodologies for 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via alkylation of the triazole-thiol precursor. Key steps include:

  • Alkylation : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with 3-chloro-4-fluorophenoxymethyl halides under basic conditions (e.g., KOH/ethanol) at reflux.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures.
  • Characterization : ¹H NMR (to confirm substitution patterns), elemental analysis (C, H, N, S), and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

A combination of methods is essential:

  • ¹H NMR spectroscopy : To verify substituent positions (e.g., methyl group at position 4, phenoxy-methyl linkage).
  • Chromatographic purity : HPLC or TLC with UV detection.
  • Elemental analysis : Confirms stoichiometry (C, H, N, S) within ±0.4% deviation.
  • Mass spectrometry (EI/ESI) : Validates molecular ion peaks and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Initial studies indicate:

  • Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis.
  • Antifungal potential : Activity against C. albicans (MIC ~25 µg/mL).
  • Toxicity screening : LD₅₀ > 500 mg/kg in rodent models, suggesting low acute toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence pharmacological activity?

Systematic modifications reveal:

  • Electron-withdrawing groups (Cl, F) : Enhance antimicrobial activity by increasing lipophilicity and membrane penetration.
  • Amino or hydroxyl substitutions : Improve solubility but may reduce potency.
  • Metal complexes (e.g., Cu²⁺, Zn²⁺) : Exhibit enhanced activity due to chelation effects. For example, Schiff base derivatives show 4–8× lower MIC values compared to the parent compound .

Q. What computational approaches are used to predict the biological activity of derivatives?

  • PASS Online : Predicts antimicrobial, antiviral, and antitumor potential based on structure-activity relationships.
  • Molecular docking : Identifies binding interactions with targets like E. coli DNA gyrase or fungal CYP51.
  • QSAR modeling : Correlates substituent electronic parameters (σ, π) with bioactivity .

Q. How can contradictory data in literature regarding physicochemical properties be resolved?

Contradictions in solubility or melting points often arise from:

  • Polymorphism : Use DSC and X-ray crystallography to identify crystalline forms.
  • Purity discrepancies : Reanalyze samples via HPLC-MS and elemental analysis.
  • Solvent effects : Report properties in standardized solvents (e.g., DMSO for solubility assays) .

Methodological Considerations

Q. What strategies optimize reaction yields during synthesis?

  • Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.
  • Solvent optimization : DMF or acetonitrile enhances solubility of intermediates.
  • Temperature control : Maintaining 60–80°C minimizes side reactions .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C).
  • Long-term stability : Store at –20°C under inert atmosphere (N₂) to prevent oxidation of the thiol group .

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